molecular formula C12H13N3O3 B15103884 3-(3-methoxyisoxazol-5-yl)-N-(pyridin-2-yl)propanamide

3-(3-methoxyisoxazol-5-yl)-N-(pyridin-2-yl)propanamide

Cat. No.: B15103884
M. Wt: 247.25 g/mol
InChI Key: FTWOXRRFBWUHEH-UHFFFAOYSA-N
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Description

3-(3-methoxyisoxazol-5-yl)-N-(pyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyisoxazol-5-yl)-N-(pyridin-2-yl)propanamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Amide Formation: The final step involves the formation of the amide bond between the isoxazole derivative and pyridine-2-amine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming hydroxyl derivatives.

    Reduction: Reduction reactions could target the isoxazole ring, potentially opening it to form different structures.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to ring-opened products.

Scientific Research Applications

3-(3-methoxyisoxazol-5-yl)-N-(pyridin-2-yl)propanamide could have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving isoxazole derivatives.

    Medicine: Possible development as a drug candidate for treating diseases due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes or receptors, modulating their activity. The methoxy and pyridine groups might enhance binding affinity and specificity to particular molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(3-hydroxyisoxazol-5-yl)-N-(pyridin-2-yl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(3-methoxyisoxazol-5-yl)-N-(pyridin-3-yl)propanamide: Similar structure but with the pyridine nitrogen at a different position.

Uniqueness

The unique combination of the methoxyisoxazole and pyridinyl groups in 3-(3-methoxyisoxazol-5-yl)-N-(pyridin-2-yl)propanamide might confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C12H13N3O3/c1-17-12-8-9(18-15-12)5-6-11(16)14-10-4-2-3-7-13-10/h2-4,7-8H,5-6H2,1H3,(H,13,14,16)

InChI Key

FTWOXRRFBWUHEH-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=CC=CC=N2

Origin of Product

United States

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